molecular formula C27H25N5O4S B2484439 N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1093807-79-4

N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No.: B2484439
CAS No.: 1093807-79-4
M. Wt: 515.59
InChI Key: RZWYIXSZTXCGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C27H25N5O4S and its molecular weight is 515.59. The purity is usually 95%.
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Scientific Research Applications

Antitubercular and Antiprotozoal Applications

  • Compounds derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, structurally related to the query compound, have shown promising antitubercular properties against Mycobacterium tuberculosis, indicating potential for treating tuberculosis (Kantevari et al., 2011).
  • Dicationic imidazo[1,2-a]pyridines, another related class of compounds, have demonstrated effective antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential for use in treating protozoal infections (Ismail et al., 2004).

Anticancer Activity

  • Quinazolin-4-one derivatives, which share a common structural motif with the query compound, have been synthesized and found to exhibit anti-inflammatory activity, suggesting potential use in cancer therapy due to the link between inflammation and cancer (Kumar & Rajput, 2009).
  • Another study found that quinoxaline derivatives, structurally similar to the query compound, displayed antiproliferative activity against human cancer cell lines, highlighting the potential of these compounds in cancer treatment (El Rayes et al., 2019).

Antimicrobial Properties

  • Analogues of furan-amidines, which are structurally related to the query compound, have been evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).
  • A variety of synthesized quinazolinone derivatives have demonstrated significant antimicrobial activity, suggesting their potential in developing new antibiotics and antimicrobial agents (Anisetti et al., 2012).

Antiulcer Activity

  • Quinazoline-4-(3H) one derivatives have been synthesized and tested for antiulcer activity, indicating potential therapeutic applications in gastrointestinal disorders (Patil et al., 2010).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4S/c1-17-7-2-4-10-20(17)29-24(34)16-37-27-31-21-11-5-3-9-19(21)25-30-22(26(35)32(25)27)12-13-23(33)28-15-18-8-6-14-36-18/h2-11,14,22H,12-13,15-16H2,1H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWYIXSZTXCGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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